molecular formula C22H23FN2O5S B1678204 Nesbuvir CAS No. 691852-58-1

Nesbuvir

Katalognummer: B1678204
CAS-Nummer: 691852-58-1
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: WTDWVLJJJOTABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nesbuvir ist ein kleines Molekül, das auf seine potenzielle Verwendung bei der Behandlung von Hepatitis C untersucht wurde. Es ist ein selektiver Inhibitor der nicht-strukturellen Protein 5B (NS5B) Polymerase, einem viralen Protein, das im Hepatitis-C-Virus (HCV) vorkommt.

Herstellungsmethoden

This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion bestimmter Benzofuranderivate mit anderen chemischen Reagenzien unter kontrollierten Bedingungen. Die Löslichkeit von this compound in Dimethylsulfoxid (DMSO) ist größer als 22,3 mg/ml, und es wird typischerweise hergestellt, indem die Lösung 10 Minuten lang bei 37 °C erwärmt und/oder in einem Ultraschallbad geschüttelt wird . Industrielle Produktionsmethoden für this compound beinhalten die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

  • Model Compound : Nesbuvir serves as a model for studying the synthesis and reactivity of benzofuran derivatives, aiding researchers in developing new chemical entities with potential therapeutic uses.

2. Biology

  • Viral Replication Studies : It is utilized in research to understand the mechanisms of viral replication and the specific role of NS5B polymerase in HCV infections .

3. Medicine

  • Antiviral Research : this compound has been investigated for its efficacy as an antiviral agent against HCV. Clinical trials have shown promising results, leading to its advancement to Phase 2 trials for HCV treatment .

Clinical Trials and Efficacy

This compound has undergone various clinical trials assessing its effectiveness in treating HCV. Notably:

  • Phase 2 Trials : Completed trials demonstrated its potential in reducing viral loads among HCV-infected patients .
  • Resistance Studies : Research indicated that while resistance mutations can occur, they were detected at low frequencies, suggesting that this compound retains its efficacy under certain conditions .

Case Study 1: Efficacy Against HCV

In a clinical trial involving patients with chronic HCV infection, this compound was administered alongside other antiviral agents. Results indicated a significant reduction in viral load after treatment, with minimal side effects reported. The study highlighted the compound's potential as part of combination therapy to enhance treatment outcomes.

Case Study 2: Mechanistic Insights

A study utilizing molecular docking techniques revealed that this compound exhibits high binding affinity to the NS5B polymerase, stabilizing the enzyme's structure and inhibiting its activity effectively. This research underscores the importance of structural studies in understanding drug interactions at the molecular level .

Data Tables

Application AreaDescriptionKey Findings
ChemistryModel for benzofuran derivativesAids in developing new antiviral agents
BiologyViral replication studiesEnhances understanding of NS5B polymerase role
MedicineAntiviral researchPromising results in Phase 2 clinical trials
Clinical Trial PhaseStudy FocusOutcome
Phase 2HCV treatment efficacySignificant reduction in viral load
Resistance StudiesMutation frequency analysisLow incidence of resistance mutations detected

Wirkmechanismus

Target of Action

Nesbuvir is a small molecule drug that primarily targets the NS5B polymerase of the Hepatitis C virus . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Mode of Action

This compound acts as an allosteric inhibitor of the NS5B polymerase . Allosteric inhibitors work by binding to a site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme, which can reduce its activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hepatitis C viral replication pathway . By inhibiting the NS5B polymerase, this compound disrupts the replication of the viral genome, which in turn hampers the production of new virus particles .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of this compound is the inhibition of the NS5B polymerase, which leads to a decrease in viral RNA synthesis . On a cellular level, this results in a reduction in the production of new virus particles, thereby limiting the spread of the virus within the host .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the drug . Furthermore, the genetic diversity of the Hepatitis C virus, with its multiple genotypes and subtypes, can also influence the drug’s efficacy .

Biochemische Analyse

Biochemical Properties

Nesbuvir is a selective inhibitor of the nonstructural protein 5B (NS5B) polymerase, a viral protein found in Hepatitis C virus (HCV) . The NS5B polymerase plays a crucial role in HCV RNA replication, making it a viable target for HCV therapy .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those infected with HCV. It inhibits the NS5B polymerase, thereby disrupting the replication of the HCV RNA . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves binding to the NS5B polymerase of the HCV, thereby inhibiting its function . This binding interaction disrupts the replication process of the HCV RNA within the host cell . It’s also reported that key hydrogen bonding interactions with certain amino acid residues are important for the inhibitory activity of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are not explicitly documented. Animal models are commonly used in the study of antiviral drugs, and dosage effects observed typically include variations in drug efficacy and potential toxic or adverse effects at high doses .

Metabolic Pathways

As a small molecule drug, it’s likely to interact with various enzymes or cofactors within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly reported. Small molecule drugs like this compound are generally distributed throughout the body, potentially interacting with various transporters or binding proteins .

Subcellular Localization

Given its mechanism of action, it’s likely that this compound interacts with the NS5B polymerase within the cytoplasm of the cell, where HCV replication occurs .

Vorbereitungsmethoden

Nesbuvir can be synthesized through various synthetic routes. One common method involves the reaction of specific benzofuran derivatives with other chemical reagents under controlled conditions. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 22.3 mg/mL, and it is typically prepared by warming the solution at 37°C for 10 minutes and/or shaking it in an ultrasonic bath . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nesbuvir durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als Modellverbindung für die Untersuchung der Hemmung von viralen Polymerasen verwendet. In der Biologie wird es verwendet, um die Mechanismen der Virusreplikation und die Entwicklung von antiviralen Therapien zu untersuchen. In der Medizin wurde this compound als potenzielle Behandlung für Hepatitis C untersucht und zeigte vielversprechende Ergebnisse in präklinischen und klinischen Studien . Darüber hinaus hat this compound Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer antiviraler Medikamente .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die NS5B-Polymerase des Hepatitis-C-Virus hemmt. Die NS5B-Polymerase ist für die Replikation der viralen RNA verantwortlich, und die Hemmung dieses Enzyms verhindert die Replikation des Virus. This compound bindet an die NS5B-Polymerase an bestimmten allosterischen Stellen, was zu Konformationsänderungen führt, die die Aktivität des Enzyms reduzieren. Diese Hemmung stört letztendlich den Prozess der Virusreplikation, was this compound zu einem potenten antiviralen Mittel macht .

Vergleich Mit ähnlichen Verbindungen

Nesbuvir gehört zu einer Klasse von Verbindungen, die als nicht-nukleosidische Inhibitoren der NS5B-Polymerase bekannt sind. Zu ähnlichen Verbindungen gehören Dasabuvir, Filibuvir und Lomibuvir. Im Vergleich zu diesen Verbindungen hat this compound einzigartige Bindungsaffinitäten und Hemmungsprofile gezeigt. Während beispielsweise Dasabuvir und Filibuvir mit verschiedenen Varianten des NS5B-Enzyms interagieren, hat this compound spezifische Wechselwirkungen mit bestimmten Genotypen des Hepatitis-C-Virus gezeigt . Diese Einzigartigkeit macht this compound zu einer wertvollen Verbindung für die gezielte antivirale Therapie.

Schlussfolgerung

This compound ist eine vielversprechende Verbindung mit signifikantem Potenzial bei der Behandlung von Hepatitis C. Seine selektive Hemmung der NS5B-Polymerase, zusammen mit seinen einzigartigen chemischen Eigenschaften und Bindungsaffinitäten, machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und pharmazeutischen Entwicklung. Weitere Forschungsarbeiten zu this compound und seinen Analoga könnten zur Entwicklung effektiverer antiviraler Therapien für Hepatitis C und andere Virusinfektionen führen.

Biologische Aktivität

Nesbuvir is an antiviral compound primarily recognized for its role as a selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This enzyme is crucial for the replication of HCV, making it a significant target for therapeutic intervention. The biological activity of this compound has been extensively studied, demonstrating its efficacy in reducing HCV RNA levels in various experimental models.

This compound functions by binding to the NS5B polymerase, disrupting its ability to catalyze RNA synthesis. The compound exhibits a high selectivity for the NS5B enzyme, which is pivotal in the replication cycle of HCV. Notably, mutations in the NS5B protein can lead to reduced susceptibility to this compound, indicating the importance of monitoring viral resistance during treatment .

Key Interactions

  • Binding Sites : this compound interacts with several critical amino acids within the NS5B enzyme, including SER365, ARG200, CYS316, and CYS366. These interactions are essential for its inhibitory potency and overall effectiveness against HCV .
  • Combination Therapy : When used in conjunction with other antiviral agents like boceprevir, this compound has been shown to decrease the emergence of resistant viral variants, enhancing treatment outcomes .

Efficacy Studies

This compound has demonstrated significant antiviral activity across various studies:

  • In Huh7.5 cell lines , treatment with this compound at concentrations of 0.1 μM and 1 μM resulted in a reduction of HCV RNA levels by approximately 3.6 log10 and 4.2 log10, respectively, over a 16-day period .
  • In a chimeric mouse model , administration of this compound led to a mean reduction in HCV titer of 2.02 ± 0.55 log10. When combined with interferon at a suboptimal dose, this reduction increased to 2.44 log10 .

Summary Table: Efficacy of this compound

Study ModelDosageDurationReduction in HCV RNA (log10)
Huh7.5 Cell Lines0.1 μM16 days3.6
Huh7.5 Cell Lines1 μM16 days4.2
Chimeric Mouse Model50 mg/kg (oral)5 days2.02 ± 0.55
Combination with IFNSuboptimal dose-2.44

Case Studies and Clinical Implications

This compound's potential extends beyond monotherapy; it is being evaluated in combination therapies aimed at improving patient outcomes and minimizing resistance development. For instance, studies have indicated that combining this compound with other direct-acting antivirals can enhance overall antiviral efficacy and reduce treatment duration .

Resistance Profiles

Research indicates that certain mutations within the NS5B gene can confer resistance to this compound. Continuous monitoring and resistance testing are recommended during treatment to ensure sustained viral suppression .

Eigenschaften

IUPAC Name

5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDWVLJJJOTABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219225
Record name Nesbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691852-58-1
Record name Nesbuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nesbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nesbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nesbuvir
Reactant of Route 2
Reactant of Route 2
Nesbuvir
Reactant of Route 3
Nesbuvir
Reactant of Route 4
Nesbuvir
Reactant of Route 5
Nesbuvir
Reactant of Route 6
Nesbuvir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.